molecular formula C7H10O B1582548 2,4-Heptadien-6-one CAS No. 3916-64-1

2,4-Heptadien-6-one

Cat. No.: B1582548
CAS No.: 3916-64-1
M. Wt: 110.15 g/mol
InChI Key: SWGLACWOVFCDQS-UHFFFAOYSA-N
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Description

2,4-Heptadien-6-one: is an organic compound with the molecular formula C7H10O . It is a yellow liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its unique structure, which includes two conjugated double bonds and a ketone functional group.

Scientific Research Applications

2,4-Heptadien-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the effects of conjugated dienes.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest that 2,4-Heptadien-6-one should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and precautionary measures against static discharges should be taken . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2,4-Heptadien-6-one involves the aldol condensation of acetone and crotonaldehyde. The reaction is typically carried out in the presence of sodium hydroxide in water at a temperature range of 30-40°C for about 6 hours . The reaction mixture is then cooled, and the product is extracted using toluene. The organic layer is separated, and the solvent is removed under reduced pressure to yield the desired compound with a high purity of 97.8% and a yield of 91.3% .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pH levels, and the product is purified using distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

2,4-Heptadien-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,4-Heptadien-6-one involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone group allow it to participate in a range of chemical reactions, including Michael addition and cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    2,4-Heptadienal: This compound has a similar structure but with an aldehyde group instead of a ketone group.

    2,6-Dimethyl-2,5-heptadien-4-one: This compound has additional methyl groups, which affect its reactivity and physical properties.

Uniqueness of 2,4-Heptadien-6-one:

This compound is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

hepta-3,5-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGLACWOVFCDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032050
Record name 3,5-Heptadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3916-64-1
Record name 3,5-Heptadien-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3916-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Heptadien-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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